molecular formula C17H18FNO3S B2599307 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798529-23-3

2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2599307
CAS No.: 1798529-23-3
M. Wt: 335.39
InChI Key: OOAALJWUGHJQDG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that features a combination of fluorophenoxy, furan, and thiazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorophenoxy Intermediate: Starting with a fluorobenzene derivative, a nucleophilic substitution reaction can introduce the phenoxy group.

    Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine.

    Coupling of Intermediates: The final step involves coupling the fluorophenoxy intermediate with the thiazepane intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the thiazepane ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
  • 2-(2-Bromophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-13-4-1-2-5-14(13)22-12-17(20)19-8-7-16(23-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAALJWUGHJQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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